molecular formula C10H8ClNO3 B1351325 3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 522615-29-8

3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No. B1351325
M. Wt: 225.63 g/mol
InChI Key: XBABASIBBODKAE-UHFFFAOYSA-N
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Description

The compound “3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” appears to be a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom1. It also has a 2-chlorophenyl group attached, which is a phenyl group (a ring of six carbon atoms, akin to benzene) with a chlorine atom attached to one of the carbons23.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a cyclization reaction, and the attachment of the 2-chlorophenyl group4. However, without specific literature or studies on this exact compound, it’s difficult to provide a detailed synthesis analysis5.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the phenyl ring are both planar, and the chlorine atom on the phenyl ring would add some polarity to the molecule6.



Chemical Reactions Analysis

Again, without specific studies on this compound, it’s hard to provide a detailed analysis of its chemical reactions. However, compounds containing isoxazole rings are known to participate in a variety of chemical reactions, often involving the nitrogen and oxygen atoms in the ring5.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. For example, the presence of the chlorine atom could make the compound more polar, affecting its solubility in different solvents8.


Scientific Research Applications

Synthesis and Antitumor Activity

A study demonstrated the synthesis of isoxazolyl- and isothiazolylcarbamides from accessible carboxylic acids, including derivatives similar to the compound . These compounds showed high antitumor activity, highlighting their potential in enhancing the effects of cytostatic drugs (Potkin et al., 2014).

Synthetic Methodologies

Research into synthetic strategies targeting isoxazoles has been extensive due to their significance in pharmacology and agrochemistry. The preparation of pharmacologically active isoxazoles through versatile methodologies emphasizes their broad application potential (Vitale & Scilimati, 2013).

Optical Nonlinearity

Investigations into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, a related class of compounds, have identified significant optical nonlinearity, suggesting their potential for optical limiting applications. This property is crucial for developing materials capable of protecting eyes and optical sensors from damage by intense light sources (Chandrakantha et al., 2013).

Antioxidant Activity

The synthesis of hydroxybenzaldehyde derivatives containing an isoxazole heteroring led to the creation of compounds with potential antioxidant activities. These compounds, through subsequent reactions, form Schiff bases and then amines, which could have therapeutic applications due to their antioxidant properties (Potkin et al., 2012).

Pharmacological Applications

Isoxazole derivatives have been evaluated for their pharmacological activities, including antimicrobial, antioxidant, and antifeedant activities against various bacterial, fungal species, and pests. These studies indicate the diverse biological activities of isoxazole compounds and their potential utility in medical and agricultural applications (Thirunarayanan & Sathiyendiran, 2015; Alshamari et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable, and the presence of a chlorine atom could potentially make the compound toxic or corrosive910.


Future Directions

Future research on this compound could involve studying its synthesis, its reactions, its potential uses, and its safety. This could involve laboratory experiments, computational modeling, and possibly even testing the compound in biological systems4.


Please note that this is a general analysis based on the components of the compound you mentioned and the typical properties of these components. For a detailed analysis of this specific compound, more specific information or studies would be needed. I hope this information is helpful for your research!


properties

IUPAC Name

3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBABASIBBODKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387992
Record name 3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

CAS RN

522615-29-8
Record name 3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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